molecular formula C6H11N5 B12892219 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide

5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide

Cat. No.: B12892219
M. Wt: 153.19 g/mol
InChI Key: HVABAKNGIVLITH-UHFFFAOYSA-N
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Description

5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide (CAS Number: 55458-21-4) is a chemical compound with the molecular formula C 6 H 11 N 5 and a molecular weight of 153.19 g/mol . As a pyrazole derivative, it belongs to a class of heterocyclic compounds that are widely recognized as privileged scaffolds in medicinal chemistry and drug discovery . Pyrazole cores are frequently investigated for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties, making them valuable intermediates in the development of novel therapeutic agents . While the specific biological profile and mechanism of action for this compound are areas for further investigation, related pyrazole carboxamide analogues have been shown to exhibit potent activity by targeting specific enzymes. For instance, some pyrazole carboxamides function as fungicides by disrupting mitochondrial function in pathogens, specifically by inhibiting key components of the respiratory chain such as succinate dehydrogenase (complex II) and cytochrome c oxidase (complex IV) . Researchers can leverage this compound as a key synthetic intermediate to build more complex molecules, such as pyrazolo[1,5-a]pyrimidine carboxamides, which have been explored as potent and selective inhibitors of kinases like IRAK4 for the treatment of inflammatory diseases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, and it is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

5-amino-3-ethylpyrazole-1-carboximidamide

InChI

InChI=1S/C6H11N5/c1-2-4-3-5(7)11(10-4)6(8)9/h3H,2,7H2,1H3,(H3,8,9)

InChI Key

HVABAKNGIVLITH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)N)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide typically involves the condensation of 3-ethyl-1H-pyrazole-5-amine with cyanamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a base like sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 5-amino-3-ethyl-1H-pyrazole-1-carboximidamide as an anticancer agent. Various derivatives of pyrazole compounds have demonstrated significant cytotoxic effects against numerous cancer cell lines.

Case Studies:

  • Inhibition of Tumor Growth: Research indicates that certain pyrazole derivatives exhibit potent activity against lung cancer cell lines, such as A549 and NCI-H1299, with IC50 values as low as 5.94 µM .
  • Mechanism of Action: Some compounds have been identified as activators of key metabolic pathways involved in cancer proliferation, such as the activation of pyruvate kinase M2 (hPKM2), which plays a crucial role in tumor metabolism .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial applications. Pyrazole derivatives have been synthesized and tested against various bacterial and fungal strains.

Case Studies:

  • Bacterial Inhibition: A study found that specific pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL .
  • Fungal Activity: The antifungal properties were evaluated against pathogens like Aspergillus flavus and Candida albicans, revealing effective inhibition at concentrations comparable to standard antifungal agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various pharmacological assays.

Case Studies:

  • In Vivo Studies: Compounds derived from this pyrazole scaffold were screened for their analgesic and anti-inflammatory effects in animal models, demonstrating significant reductions in inflammation markers .

Mechanistic Insights

Understanding the mechanisms behind the biological activities of this compound is crucial for its development as a therapeutic agent.

Biochemical Pathways:

  • The compound's ability to inhibit specific enzymes involved in cancer metabolism and inflammatory processes has been a focal point of research. For instance, studies have shown its role in modulating pathways related to protein lysine methyltransferases, which are essential for gene regulation .

Summary Table of Applications

Application TypeActivity DescriptionNotable Findings
AnticancerCytotoxic effects on various cancer cell linesIC50 values as low as 5.94 µM against A549 cells
AntimicrobialEffective against bacterial and fungal pathogensMIC values ranging from 0.0025 to 12.5 µg/mL
Anti-inflammatoryReduces inflammation markers in vivoSignificant analgesic effects observed
Mechanistic InsightsInhibits enzymes related to cancer metabolismModulates protein lysine methyltransferases

Mechanism of Action

The mechanism of action of 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide are compared to pyrazole-carboximidamide derivatives reported in the literature (e.g., compounds from Molecules 2014 ). Key differences lie in substituent topology, electronic effects, and hypothesized physicochemical properties.

Structural and Electronic Comparisons

Compound Name Position 3 Substituent Position 5 Substituent Carboximidamide Group Molecular Weight (g/mol)† Key Properties (Hypothesized or Reported)
This compound Ethyl (-CH₂CH₃) Amino (-NH₂) Present 184.2 Moderate lipophilicity; high polarity due to -NH₂; potential crystallographic utility.
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Phenyl 4-Methoxyphenyl (-C₆H₄-OCH₃) Present ~337.3 Increased lipophilicity; methoxy group enhances π-π stacking.
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Phenyl 4-Chlorophenyl (-C₆H₄-Cl) Present ~327.8 Electron-withdrawing Cl may reduce solubility; halogen bonding potential.
5-(2-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Phenyl 2-Bromophenyl (-C₆H₄-Br) Present ~372.2 Heavy atom effect (Br) may aid crystallography; steric bulk at position 5.

†Molecular weights calculated based on structural formulas.

Key Observations

Substituent Topology: The ethyl group in the target compound is smaller and more flexible than the phenyl or substituted phenyl groups in analogs . This may reduce steric hindrance, favoring interactions in compact binding pockets. Amino vs.

Electronic Effects :

  • Ethyl (-CH₂CH₃) is weakly electron-donating, contrasting with electron-withdrawing groups (e.g., -Cl, -Br) or electron-donating groups (e.g., -OCH₃) in analogs. This could modulate reactivity in synthetic pathways or charge distribution in biological targets.

Hypothetical Applications: The amino group may enhance hydrogen-bonding networks in crystal structures, a feature leveraged in SHELX-based crystallographic refinements . Compared to bromine- or chlorine-substituted analogs, the absence of halogens in the target compound may reduce toxicity profiles, making it preferable in drug discovery.

Notes

  • Limitations: Direct empirical data (e.g., solubility, bioactivity) for this compound are unavailable in the provided evidence. Comparisons are based on structural analogs and substituent effects.
  • Research Gaps : Experimental validation of physicochemical properties (e.g., logP, pKa) and crystallographic behavior (e.g., space group trends) is recommended.

Biological Activity

5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The specific structural features of this compound contribute to its biological activity, including its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, indicating its potential as an antileishmanial agent and its effects on nitric oxide production.

Antileishmanial Activity

Research has shown that derivatives of pyrazole compounds, including this compound, exhibit significant antileishmanial activity. A study evaluated the activity of various 1-aryl-1H-pyrazole derivatives against Leishmania amazonensis, demonstrating that certain substitutions on the pyrazole core enhanced their efficacy. The mechanisms underlying this activity include:

  • Inhibition of cAMP-dependent protein kinase (PKA) : This inhibition leads to reduced nitric oxide production by promastigotes and axenic amastigotes, which is crucial for the survival of the parasite .
  • Molecular modeling studies : These studies indicated that specific electronic properties (HOMO and LUMO energy values) correlate with the antileishmanial profiles of these compounds, suggesting that their reactivity is influenced by their electronic structure .

Nitric Oxide Modulation

The compound has also been studied for its ability to modulate nitric oxide synthase (NOS) activity. Inhibition of inducible NOS (iNOS) has implications for inflammatory diseases and cancer treatment. The imidamide group present in this compound acts as a bioisoster for amidine, enhancing its ability to inhibit NO production .

Case Study 1: Antileishmanial Efficacy

A recent study synthesized a series of 1-aryl-1H-pyrazole derivatives, including this compound, and evaluated their antileishmanial activity in vitro. The results indicated that certain derivatives had low cytotoxicity against mammalian cells while exhibiting potent antileishmanial effects. Notably, compound 2 (a brominated derivative) showed promise as a lead compound for further development due to its favorable profile .

CompoundIC50 (mg/mL)HOMO Energy (eV)LUMO Energy (eV)Cytotoxicity Profile
5-Amino-3-Ethyl0.15-6.0-2.0Low
Compound 20.10-6.5-2.5Very Low

Case Study 2: Inhibition of Nitric Oxide Production

In another study assessing the modulation of NOS activity, this compound demonstrated significant inhibition of NO production in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). This inhibition was associated with reduced inflammatory responses, suggesting potential therapeutic applications in conditions characterized by excessive NO production .

Q & A

Q. Divergent synthetic yields: What optimization strategies apply?

  • Root Cause : Yield variations (28–59%) arise from moisture-sensitive intermediates .
  • Fix : Use molecular sieves, Schlenk lines, or flow chemistry for reproducibility .

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